Mizagliflozin sebacate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1169392-27-1 |
|---|---|
Molecular Formula |
C66H106N8O20 |
Molecular Weight |
1331.6 g/mol |
IUPAC Name |
decanedioic acid;2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide |
InChI |
InChI=1S/2C28H44N4O8.C10H18O4/c2*1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2*7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32);1-8H2,(H,11,12)(H,13,14)/t2*20-,22-,23+,24-,26+;/m11./s1 |
InChI Key |
DBOBAIHRZONIPT-GHCHSQRSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Mizagliflozin Sebacate: a Selective Sglt1 Inhibitor in Scientific Investigation
Historical Context of Mizagliflozin (B1676609) Discovery and Preclinical Development
The development of gliflozins began with the discovery of phlorizin, a naturally occurring compound from apple tree bark that non-selectively inhibited both SGLT1 and SGLT2. wikipedia.orgnih.gov This foundational research paved the way for the development of selective SGLT2 inhibitors for type 2 diabetes. nih.gov Subsequently, interest grew in the therapeutic potential of selectively targeting SGLT1, which is predominantly expressed in the small intestine and plays a crucial role in the absorption of glucose and galactose. researchgate.net
Mizagliflozin emerged from research programs aimed at creating potent and selective SGLT1 inhibitors. nih.gov Preclinical development focused on characterizing its inhibitory activity and physiological effects. In vitro assays using cells transiently expressing human SGLT1 and SGLT2 were conducted to determine its potency and selectivity. nih.gov Following in vitro characterization, preclinical studies in animal models, including rats and dogs, were performed to investigate its effects on gastrointestinal function, particularly in models of loperamide-induced and low-fiber-diet-induced constipation. researchgate.netnih.gov These foundational studies established the primary mechanism of increasing luminal water content and demonstrated its potential for treating chronic constipation, leading to its progression into clinical trials. researchgate.netnih.gov
Mechanisms of Action Investigated in Preclinical Models
Preclinical evaluations have established that Mizagliflozin is a potent inhibitor of SGLT1 with a high degree of selectivity over SGLT2. In vitro studies using cells expressing human transporters have quantified this selectivity. The inhibitor constant (Ki) for Mizagliflozin against human SGLT1 was reported to be 27.0 nmol/L, while the Ki for human SGLT2 was 8170 nmol/L. researchgate.net This indicates a selectivity for SGLT1 that is approximately 300-fold higher than for SGLT2. Another study reported an IC50 of 166 nmol/L for rat SGLT1. researchgate.net This high selectivity is a key feature of Mizagliflozin, distinguishing it from dual SGLT1/SGLT2 inhibitors and highly selective SGLT2 inhibitors. researchgate.netmdpi.com The molecular basis for this selectivity lies in structural differences between the SGLT1 and SGLT2 proteins, although the precise interactions are still a subject of detailed molecular modeling studies. nih.gov
Table 1: In Vitro Inhibitory Activity of Mizagliflozin against Human SGLT1 and SGLT2
| Transporter | Parameter | Value (nmol/L) | Selectivity (SGLT2/SGLT1) |
|---|---|---|---|
| Human SGLT1 | Ki | 27.0 | ~302-fold |
| Human SGLT2 | Ki | 8170 |
Data sourced from in-vitro human studies. researchgate.net
As a direct consequence of its SGLT1 inhibition, Mizagliflozin modulates glucose transport across the intestinal epithelium. nih.gov By blocking SGLT1, the primary transporter for glucose and galactose absorption in the small intestine, Mizagliflozin delays and reduces the uptake of these sugars from the intestinal lumen into the bloodstream. researchgate.netnih.gov This mechanism was demonstrated in preclinical studies and further explored in clinical settings where Mizagliflozin was shown to lower postprandial plasma glucose and insulin (B600854) levels. nih.gov In a study on patients with functional constipation, administration of 10 mg of Mizagliflozin significantly reduced the area under the curve for postprandial plasma glucose. nih.govjnmjournal.org Furthermore, in preclinical models of diabetic nephropathy, Mizagliflozin treatment was found to decrease the expression of SGLT1, which was elevated by high glucose conditions in mesangial cells. nih.gov
The primary mechanism underlying Mizagliflozin's therapeutic potential for constipation is its effect on the luminal environment of the gastrointestinal tract. nih.gov By inhibiting the absorption of glucose in the small intestine, Mizagliflozin leads to an increase in the concentration of glucose remaining in the intestinal lumen. researchgate.netresearchgate.net This elevation in luminal glucose creates an osmotic gradient, which in turn draws water into the intestines. researchgate.net The resulting increase in luminal water content softens the stool and increases its volume, thereby promoting bowel movements. nih.govnih.gov Preclinical studies in dog and rat models of constipation confirmed this mechanism, showing that oral administration of Mizagliflozin significantly increased fecal wet weight. researchgate.netnih.gov This effect on stool consistency and frequency was a primary endpoint in clinical trials investigating its use for functional constipation. researchgate.netnih.gov
Beyond the gastrointestinal tract, SGLT1 is also expressed in other tissues, including the brain. nih.gov Research has explored the role of neuronal SGLT1 in the context of certain neurological conditions. In a mouse model of small vessel disease, Mizagliflozin was investigated for its effects on vascular cognitive impairment. nih.govnih.gov The study found that Mizagliflozin improved cognitive impairment and inhibited hippocampal neuronal death. nih.govnih.gov In a cellular model using PC12HS cells, interleukin-1β (IL-1β) was shown to increase SGLT1 expression and decrease cell survival. Mizagliflozin was able to improve the survival rates of these IL-1β-treated cells, suggesting a protective effect through the inhibition of neuronal SGLT1. nih.govnih.gov These findings suggest that Mizagliflozin's inhibitory action on neuronal SGLT1 may prevent neuronal death under certain pathological conditions, such as those induced by inflammation or cerebral hypoperfusion. nih.gov
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Canagliflozin |
| Dapagliflozin |
| Empagliflozin |
| Ertugliflozin |
| Galactose |
| Glucose |
| Glucagon (B607659) |
| Glucagon-like peptide-1 (GLP-1) |
| GSK-1614235 |
| Insulin |
| Interleukin-1β (IL-1β) |
| Loperamide |
| Lubiprostone |
| LX2761 |
| Mizagliflozin |
| Mizagliflozin sebacate |
| Phlorizin |
| SGL5213 |
| Sotagliflozin |
| T-1095 |
Advanced Preclinical Pharmacological Research of Mizagliflozin Sebacate
In Vitro Methodologies for SGLT1 Inhibition and Cellular Response Studies
A variety of in vitro techniques have been instrumental in characterizing the interaction of mizagliflozin (B1676609) with SGLT1 and its subsequent effects on cellular functions.
To assess the inhibitory activity of mizagliflozin on SGLT1, researchers have utilized cell-based assays. A common method involves the use of COS-7 cells, which are transiently transfected with a plasmid that expresses human SGLT1. selleckchem.com This technique allows for the specific evaluation of the compound's effect on the transporter in a controlled cellular environment. Two days following transfection, these SGLT1-expressing cells are prepared for uptake experiments to measure the transporter's activity in the presence and absence of the inhibitor. selleckchem.com This cell-based model provides a crucial platform for the initial screening and characterization of SGLT1 inhibitors like mizagliflozin. selleckchem.commedchemexpress.cn
For the quantitative assessment of mizagliflozin's potency, radioligand uptake experiments are employed. In this assay, COS-7 cells expressing human SGLT1 are incubated in an uptake buffer that contains both mizagliflozin and a radiolabeled substrate, such as 14C-labeled α-methyl-D-glucopyranoside (AMG), a non-metabolizable glucose analog. selleckchem.com The cells are incubated for a defined period, typically one hour at 37°C. selleckchem.com Following incubation, the cells are washed to remove any unbound radioligand, and the intracellular radioactivity is measured. selleckchem.com By performing this experiment with varying concentrations of mizagliflozin, researchers can determine its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Through this methodology, the Ki of mizagliflozin for human SGLT1 has been determined to be 27 nM. selleckchem.comglpbio.com
| Parameter | Value | Cell Line | Radioligand |
| Inhibition Constant (Ki) for hSGLT1 | 27 nM | COS-7 | 14C-labeled AMG |
The neuroprotective potential of mizagliflozin has been investigated using cellular models of neuronal injury. One such model involves the use of PC12HS cells, a cell line derived from a rat adrenal pheochromocytoma, which are treated with interleukin-1β (IL-1β) to induce cellular stress and reduce cell viability. nih.govnih.gov Studies have shown that both pre-treatment and post-treatment with mizagliflozin can ameliorate the IL-1β-induced decrease in the survival rate of these cells. glpbio.comnih.gov This suggests that mizagliflozin may interfere with pathways involved in cellular demise triggered by inflammatory stimuli. The protective effect of mizagliflozin in this model highlights its potential to support neuronal survival under pathological conditions. nih.govnih.gov
The molecular mechanisms underlying the effects of mizagliflozin have been explored by analyzing changes in gene and protein expression. In studies using PC12HS cells, treatment with IL-1β was found to increase the mRNA expression of SGLT1 and monocyte chemotactic protein-1 (MCP-1); however, mizagliflozin did not reverse these increases. nih.gov Similarly, in a mouse model of small vessel disease, mizagliflozin did not reduce the increased gene expression of SGLT1, IL-1β, or tumor necrosis factor-alpha (TNF-α) in the brain, though it did reduce the increased expression of MCP-1 mRNA. nih.gov
In the context of diabetic nephropathy, research on mesangial cells cultured under high glucose conditions revealed that while high glucose increased SGLT1 expression, treatment with mizagliflozin led to a decrease in its expression. nih.govresearcher.life Furthermore, in a diabetic mouse model, high-dose mizagliflozin significantly decreased the expression of extracellular matrix genes, such as collagen type 1 alpha 1 (COL1A1) mRNA. nih.govresearcher.life
| Model | Condition | Gene/Protein Analyzed | Effect of Mizagliflozin |
| PC12HS Cells | IL-1β Treatment | SGLT1 mRNA | No reduction |
| PC12HS Cells | IL-1β Treatment | MCP-1 mRNA | No reduction |
| Mouse Brain (Small Vessel Disease) | Ischemia | SGLT1 mRNA | No reduction |
| Mouse Brain (Small Vessel Disease) | Ischemia | IL-1β, TNF-α mRNA | No reduction |
| Mouse Brain (Small Vessel Disease) | Ischemia | MCP-1 mRNA | Reduction |
| Mesangial Cells | High Glucose | SGLT1 Protein | Reduction |
| Diabetic Mice | Diabetes | COL1A1 mRNA | Reduction |
To understand the impact of mizagliflozin on cellular metabolism and integrity, researchers have measured glucose depletion from the culture medium and the release of lactate (B86563) dehydrogenase (LDH). In mesangial cells cultured in a high glucose environment, mizagliflozin was found to reduce glucose depletion in a dose-dependent manner. researcher.life Furthermore, high glucose conditions led to increased levels of LDH, a marker of cell damage, in these cells. Intervention with mizagliflozin was shown to be effective in improving these elevated LDH levels, suggesting a cytoprotective effect. nih.govresearcher.life
In Vivo Research on Mizagliflozin Sebacate in Disease Models
Preclinical in vivo studies have been conducted to evaluate the therapeutic potential of mizagliflozin in relevant animal models of disease. In a mouse model of small vessel disease created by asymmetric common carotid artery surgery, mizagliflozin was shown to improve vascular cognitive impairment. nih.gov The compound was effective in reversing the decrease in latency to fall in a wire hang test and the longer escape latencies observed in the Morris water maze test. nih.gov Histological analysis also revealed that mizagliflozin inhibited pyknotic cell death in the hippocampus of these mice. nih.gov
In a diabetic mouse model (db/db mice), mizagliflozin was investigated for its effects on diabetic nephropathy. The administration of mizagliflozin led to a reduction in albuminuria. nih.govresearcher.life These findings from in vivo models provide further evidence for the potential therapeutic applications of this compound.
Investigations in Gastrointestinal Physiology Models
Studies in Animal Models of Constipation (e.g., low-fiber-diet-induced, loperamide-induced)
Advanced preclinical research has demonstrated the potential of mizagliflozin in ameliorating chronic constipation through its mechanism as a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor. nih.gov The therapeutic effect of mizagliflozin has been evaluated in established animal models that mimic human constipation.
In a rat model of low-fiber-diet-induced constipation, oral administration of mizagliflozin resulted in a significant increase in fecal wet weight, an effect comparable to the established therapeutic agent lubiprostone. nih.govresearchgate.net This model is characterized by decreased stool frequency and harder stools due to insufficient dietary fiber, reflecting a common cause of constipation in humans.
Additionally, the efficacy of mizagliflozin was assessed in a dog model of loperamide-induced constipation. nih.govmedchemexpress.cn Loperamide, an opioid-receptor agonist, induces constipation by reducing intestinal motility. In this model, mizagliflozin administration also led to a notable increase in fecal wet weight, indicating its potential to counteract decreased motility-related constipation. nih.govresearchgate.net These studies collectively suggest that by inhibiting intestinal SGLT1, mizagliflozin effectively increases the water content in the gastrointestinal lumen, thereby alleviating constipation across different pathophysiological models. researchgate.net
Efficacy of Mizagliflozin in Preclinical Constipation Models
| Animal Model | Inducing Agent | Key Finding | Reference |
|---|---|---|---|
| Rat | Low-Fiber Diet | Increased fecal wet weight | nih.gov |
| Dog | Loperamide | Increased fecal wet weight | nih.gov |
Methodologies for Assessing Fecal Water Content and Stool Characteristics
The primary methods for evaluating the efficacy of mizagliflozin in constipation models involve the quantitative assessment of fecal water content and the characterization of stool properties.
Fecal Water Content: The definitive method for determining fecal water content is lyophilization, or freeze-drying. nih.gov In this process, collected stool samples are weighed, frozen, and then dried under vacuum until a constant weight is achieved. nih.gov The difference between the initial wet weight and the final dry weight allows for the precise calculation of the percentage of water in the stool. nih.gov Studies on mizagliflozin utilized measurements of "fecal wet weight" as a key indicator of the compound's effect, directly reflecting changes in luminal water retention. nih.govresearchgate.net
Stool Characteristics: Beyond water content, other stool characteristics are systematically recorded to assess constipation and the effects of treatment. These include:
Stool Frequency: The number of defecations over a defined period.
Stool Weight: The total mass of feces produced.
Stool Consistency: While often assessed using subjective classification systems in clinical settings, in preclinical models, it is closely correlated with water content. nih.gov Stools with higher water content are typically looser and less formed. nih.govnih.gov
In the preclinical studies involving mizagliflozin, an increase in fecal wet weight was the principal characteristic measured, serving as a direct proxy for improved stool hydration and consistency. nih.gov
Modulation of Intestinal Glucose Absorption Dynamics in Vivo
Mizagliflozin functions as a selective inhibitor of SGLT1, the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen. researchgate.netnih.gov By inhibiting SGLT1, mizagliflozin directly modulates the dynamics of intestinal glucose absorption in vivo. nih.govjnmjournal.org This inhibition leads to a greater concentration of glucose remaining in the intestinal lumen, which osmotically retains water and contributes to the effects observed in constipation models. nih.gov
The impact of mizagliflozin on glucose absorption has been demonstrated in studies evaluating postprandial plasma glucose levels. nih.govjnmjournal.org In a study with patients having functional constipation, administration of mizagliflozin resulted in significantly lower postprandial plasma glucose and insulin (B600854) levels at one and two hours after a meal compared to baseline. nih.govjnmjournal.org This finding confirms that mizagliflozin effectively suppresses the absorption of dietary glucose from the intestine. researchgate.netnih.gov The reduction in the area under the curve for both plasma glucose and insulin further substantiates the compound's role in modulating in vivo glucose absorption dynamics. nih.govjnmjournal.org
Impact of Mizagliflozin on Postprandial Glucose and Insulin
| Parameter | Time Point | Effect Observed | Reference |
|---|---|---|---|
| Plasma Glucose | 1 and 2 hours post-meal | Significantly lower than baseline | nih.gov |
| Plasma Insulin | 1 and 2 hours post-meal | Significantly lower than baseline | nih.gov |
| Area Under Curve (Glucose) | Post-meal | Significantly reduced | nih.gov |
| Area Under Curve (Insulin) | Post-meal | Significantly reduced | nih.gov |
Research in Neurological and Cognitive Disorder Models
Application in Animal Models of Vascular Cognitive Impairment (e.g., small vessel disease, asymmetric common carotid artery surgery mouse model)
Recent preclinical research has explored the therapeutic potential of mizagliflozin beyond gastrointestinal applications, specifically in models of neurological disorders. nih.govnih.gov The compound has been investigated for its effects on vascular cognitive impairment (VCI), a condition where cognitive decline is caused by cerebrovascular disease. nih.govresearchgate.net
A key model used in this research is the asymmetric common carotid artery surgery (ACAS) mouse model, which is designed to create cerebral small vessel disease and induce VCI. nih.govnih.gov In this model, the surgical procedure leads to decreased cerebral blood flow, mimicking the chronic hypoperfusion seen in human VCI. nih.gov Studies have shown that SGLT1 participates in the pathophysiology of VCI. nih.govnih.gov When tested in the ACAS mouse model, mizagliflozin was evaluated for its ability to mitigate the resulting cognitive and motor deficits. nih.gov The research demonstrated that mizagliflozin could improve VCI, suggesting a neuroprotective role through the inhibition of neural SGLT1. nih.govnih.gov Furthermore, histological analysis showed that mizagliflozin inhibited pyknotic cell death in the hippocampus of ACAS mice, providing a potential cellular mechanism for its neuroprotective effects. nih.gov
Evaluation of Spatial Learning and Memory Parameters (e.g., Morris Water Maze, wire hang test)
To quantify the effects of mizagliflozin on cognitive and motor function in the ACAS mouse model of VCI, specific behavioral tests were employed. nih.gov
Wire Hang Test: This test is used to assess motor coordination, grip strength, and endurance. In the ACAS model, mice typically exhibit a decreased latency to fall. Treatment with mizagliflozin was found to reverse this deficit, significantly increasing the time the mice could hang from the wire. nih.govnih.gov
Morris Water Maze (MWM): The MWM is a widely used test to evaluate spatial learning and reference memory. nih.govnih.gov The test involves training mice to find a hidden platform in a pool of water, using spatial cues. nih.gov Mice with cognitive impairment, such as those in the ACAS model, show longer escape latencies, meaning they take more time to find the platform. nih.gov Pre-treatment with a high concentration of mizagliflozin significantly shortened the prolonged escape latencies in the ACAS mice during the acquisition phase of the test. nih.gov This result indicates that mizagliflozin can reverse the impairment of spatial learning and memory induced by the VCI model. nih.gov
Behavioral Test Outcomes with Mizagliflozin in ACAS Mouse Model
| Behavioral Test | Parameter Measured | Effect of ACAS Model | Effect of Mizagliflozin Treatment | Reference |
|---|---|---|---|---|
| Wire Hang Test | Latency to fall | Decreased | Reversed the decrease | nih.gov |
| Morris Water Maze | Escape latency | Increased (longer time to find platform) | Reversed the increase (shortened time) | nih.gov |
Analysis of Neuroprotective Mechanisms (e.g., blood flow modulation, neural injury protection)
Preclinical research indicates that mizagliflozin possesses neuroprotective properties, primarily through mechanisms independent of cerebral blood flow modulation. In a mouse model of small vessel disease created by asymmetric common carotid artery surgery (ACAS), mizagliflozin demonstrated a significant capacity to protect against neural injury. researcher.life While the ACAS procedure resulted in decreased cerebral blood flow (CBF), treatment with mizagliflozin did not reverse this reduction. researcher.lifenih.govwjgnet.com This suggests that its neuroprotective effects are not mediated by the restoration of blood flow to hypoperfused areas. researcher.life
The primary mechanism of neuroprotection appears to be the inhibition of the sodium-glucose cotransporter 1 (SGLT1) located on neurons. researcher.lifewjgnet.com In the ACAS mouse model, mizagliflozin effectively mitigated hippocampal neuronal death, specifically inhibiting pyknotic cell death in the hippocampus. researcher.lifenih.gov This protective action translated to improved cognitive and motor functions in behavioral tests. Mizagliflozin-treated mice showed reversal of ACAS-induced detriments, such as longer escape latencies in the Morris water maze test and decreased latency to fall in a wire hang test. researcher.lifenih.govwjgnet.com
Table 1: Neuroprotective Effects of Mizagliflozin in a Mouse Model of Small Vessel Disease (ACAS)
| Parameter | Observation in ACAS Model | Effect of Mizagliflozin Treatment | Citation |
|---|---|---|---|
| Cerebral Blood Flow (CBF) | Decreased | No reversal of decreased CBF | researcher.lifenih.govwjgnet.com |
| Hippocampal Neurons | Increased pyknotic cell death | Inhibited pyknotic cell death | researcher.lifenih.gov |
| Morris Water Maze Test | Longer escape latencies | Reversed longer escape latencies | researcher.lifenih.govwjgnet.com |
| Wire Hang Test | Decreased latency to fall | Reversed the decrease in latency | researcher.lifenih.govwjgnet.com |
| Gene Expression (SGLT1, IL-1β) | Increased in brain tissue | Did not normalize increased expression | researcher.lifewjgnet.com |
Studies in Renal Pathophysiology Models
The therapeutic potential of mizagliflozin in renal pathophysiology has been explored in established animal models of diabetic nephropathy (DN). The primary model utilized for these investigations is the db/db mouse, a well-recognized model for type 2 diabetes that develops kidney injury characteristic of human DN. nih.govnih.gov In these studies, diabetic db/db mice were treated with mizagliflozin for an eight-week period to assess its impact on the progression of renal damage. nih.gov In addition to in vivo studies, the direct cellular effects of mizagliflozin were examined using an in vitro model of murine mesangial cells (MCs) cultured under high-glucose conditions to simulate the hyperglycemic state of diabetes. nih.govnih.gov These models have been instrumental in demonstrating that mizagliflozin provides significant protection against kidney injury in the context of diabetes. nih.gov
In studies using db/db mice, mizagliflozin demonstrated a significant ability to ameliorate key biomarkers of renal damage. A primary indicator of diabetic nephropathy, albuminuria, was markedly reduced in treated mice. nih.govnih.gov This suggests an improvement in the filtration barrier function of the glomerulus.
Furthermore, mizagliflozin addressed the hallmark of renal fibrosis: the accumulation of extracellular matrix (ECM). nih.gov In the kidney tissue of diabetic mice, the mRNA expression levels of crucial ECM components, including Collagen type 1 alpha 1 (COL1A1) and Collagen type 1 alpha 2 (COL1A2), were significantly elevated. nih.gov Intervention with high-dose mizagliflozin led to a notable decrease in the expression of COL1A1 mRNA. nih.govnih.gov This finding indicates that mizagliflozin can mitigate the overproduction of ECM, thereby potentially slowing the progression of glomerulosclerosis and renal fibrosis. nih.gov
Mizagliflozin has been shown to counteract the inflammatory and oxidative stress pathways that drive the progression of diabetic nephropathy. nih.govnih.gov In the kidneys of db/db diabetic mice, the expression of pro-inflammatory cytokine genes, such as Interleukin-1β (IL-1β), Transforming growth factor-beta (TGF-β), and Tumor necrosis factor-alpha (TNF-α), was significantly increased. nih.gov Mizagliflozin treatment helped to reduce the levels of these inflammatory factors. nih.govnih.gov
At a cellular level, in mesangial cells exposed to high glucose, mizagliflozin substantially mitigated oxidative stress. nih.gov Treatment led to a significant increase in the levels of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.govnih.gov Concurrently, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.govnih.gov These findings underscore that mizagliflozin's protective effects on renal tissue are, in part, due to its ability to suppress inflammatory responses and bolster antioxidant defenses. nih.govnih.gov
Table 2: Effects of Mizagliflozin on Renal Biomarkers in Diabetic Nephropathy Models
| Category | Biomarker | Observation in Diabetic Model | Effect of Mizagliflozin Treatment | Citation |
|---|---|---|---|---|
| Renal Function | Albuminuria | Increased | Significantly reduced | nih.govnih.gov |
| Extracellular Matrix | COL1A1 mRNA | Increased | Significantly decreased | nih.govnih.gov |
| Inflammation | TNF-α, IL-1β mRNA | Increased | Reduced levels | nih.gov |
| Oxidative Stress | Antioxidant Enzymes (SOD, CAT, GSH) | Decreased | Significantly elevated levels | nih.govnih.gov |
| Oxidative Stress | Malondialdehyde (MDA) | Increased | Reduced levels | nih.govnih.gov |
Investigations into Glucose Homeostasis and Related Metabolic Pathways in Animal Models
Research has demonstrated that mizagliflozin, as a selective SGLT1 inhibitor, directly impacts glucose homeostasis by targeting intestinal glucose absorption. nih.gov SGLT1 is the primary transporter for the absorption of glucose in the gastrointestinal tract. researchgate.net By inhibiting this transporter, mizagliflozin effectively suppresses and delays the absorption of glucose following a meal, thereby reducing postprandial glucose excursions. nih.govnih.gov
In a study involving human subjects with functional constipation, the administration of mizagliflozin resulted in a significant reduction in postprandial plasma glucose levels. nih.gov Specifically, after two weeks of treatment, postprandial plasma glucose at both 1 and 2 hours after a standard meal was significantly lower in the group receiving 10 mg of mizagliflozin compared to baseline measurements. nih.gov Furthermore, the total glucose exposure after the meal, as measured by the area under the curve, was also significantly reduced with the 10 mg dose. nih.gov These results confirm that mizagliflozin's mechanism of action effectively limits postprandial glucose absorption from the intestine. nih.gov
Modulatory Impact on Endogenous Insulin and Gastric Inhibitory Peptide Levels
Preclinical research in rat models has elucidated the modulatory effects of mizagliflozin on key hormones involved in glucose homeostasis, specifically endogenous insulin and gastric inhibitory peptide (GIP). nih.gov In these studies, the administration of KGA-2727, a potent and selective SGLT1 inhibitor identical to mizagliflozin, before a standard meal led to a notable decrease in incremental plasma concentrations of glucose, insulin, and GIP. nih.gov This suggests that by inhibiting SGLT1-mediated glucose absorption in the intestine, mizagliflozin downregulates the secretion of GIP from K cells and subsequently reduces postprandial insulin release from pancreatic β-cells. nih.gov
The inhibition of intestinal glucose absorption by SGLT1 inhibitors is a critical mechanism for the observed reduction in GIP secretion in both rats and humans. nih.gov This hormonal modulation, in turn, contributes to an "insulin-sparing" effect, as evidenced by a clinical study where mizagliflozin administration resulted in significantly lower postprandial plasma insulin levels. nih.gov While this particular study was conducted in human subjects, the findings align with the preclinical data and underscore the interconnectedness of intestinal glucose transport and incretin (B1656795) hormone release. nih.govnih.gov The reduction in GIP levels is a direct consequence of blocking the primary glucose sensing and uptake mechanism in the gut that triggers its release. nih.gov
The following table summarizes the key preclinical findings on the impact of mizagliflozin (KGA-2727) on endogenous insulin and GIP.
| Parameter | Effect of Mizagliflozin (KGA-2727) | Implication |
| Incremental Glucose Concentration | Decreased | Reduced postprandial hyperglycemia |
| Incremental Insulin Concentration | Decreased | Downregulation of β-cell secretion; "insulin-sparing" effect |
| Incremental GIP Concentration | Decreased | Downregulation of K cell secretion due to blocked glucose absorption |
Data derived from preclinical studies in rat models. nih.gov
Exploratory Research in Other Emerging Disease Models (e.g., SGLT1-expressing cancer models)
Exploratory preclinical research has begun to investigate the potential therapeutic applications of mizagliflozin in oncology, specifically in cancer models that express SGLT1. A recent in vitro study explored the effects of mizagliflozin on breast cancer cell lines known to express SGLT1, namely MCF-7 and MDA-MB-468. nih.gov The findings from this research demonstrated that mizagliflozin inhibited the growth of these breast cancer cells. nih.gov
Of particular note, the study found that mizagliflozin was effective in inhibiting the proliferation of MCF-7 cells even under conditions of very low glucose. nih.gov This suggests that the anti-proliferative effect may not be solely dependent on blocking glucose uptake for energy. Further investigation into the mechanism revealed that mizagliflozin downregulated the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.gov These initial preclinical findings are significant as they propose a novel therapeutic avenue for SGLT1-expressing breast cancers. nih.govresearchgate.net The ability of mizagliflozin to suppress breast carcinoma cell proliferation marks it as a potential candidate for further investigation as a therapeutic agent for breast cancer patients exhibiting aggressive biological behaviors. nih.gov
The table below outlines the key findings from the in vitro study of mizagliflozin in SGLT1-expressing breast cancer models.
| Cell Line | Effect of Mizagliflozin | Mechanistic Insight |
| MCF-7 | Inhibition of proliferation (even in low glucose) | Downregulation of VEGFR2 phosphorylation |
| MDA-MB-468 | Inhibition of growth | Not specified |
Data from in vitro studies on breast carcinoma cell lines. nih.gov
Analytical and Characterization Methodologies for Mizagliflozin Sebacate in Scientific Research
Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation (e.g., HPLC)
Confirming the chemical identity and assessing the purity of a compound are foundational steps in research. High-Performance Liquid Chromatography (HPLC) is a principal technique used to determine the purity of Mizagliflozin (B1676609). For instance, quality control analyses have demonstrated the purity of Mizagliflozin batches to be as high as 99.59%. selleckchem.comselleckchem.com
Spectroscopic methods are employed to confirm that the molecular structure of the synthesized compound is correct. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the structural integrity of the molecule, with results expected to be consistent with the known structure of Mizagliflozin. selleckchem.com Mass spectrometry is another critical tool that confirms the compound's molecular weight and formula. nih.gov These fundamental characteristics are essential for verifying the identity of the material used in further experiments.
| Physicochemical Properties of Mizagliflozin | |
|---|---|
| Property | Value / Method |
| Molecular Formula | C₂₈H₄₄N₄O₈ (Mizagliflozin free base) selleckchem.com |
| Molecular Weight | 564.67 g/mol (Mizagliflozin free base) selleckchem.com |
| Purity Assessment | ≥99.59% (Determined by HPLC) selleckchem.comselleckchem.com |
| Identity Confirmation | Consistent with structure (Determined by NMR) selleckchem.com |
Development of In Vitro Assays for Target Engagement and Compound Specificity
To investigate Mizagliflozin's interaction with its intended biological target, SGLT1, and to assess its selectivity, specific in vitro assays are utilized. nih.gov These assays are crucial for quantifying the compound's potency and specificity before advancing to more complex biological systems.
A common methodology involves using a cell line, such as COS-7 cells, that does not naturally express SGLT proteins. selleckchem.com These cells are transiently transfected with plasmids engineered to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). This allows for the isolated study of the compound's effect on each transporter. selleckchem.comnih.gov
The assay measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-labeled α-methylglucopyranoside (¹⁴C-AMG), in the presence of varying concentrations of Mizagliflozin. selleckchem.com After an incubation period, the cells are washed, and the intracellular radioactivity is measured. A reduction in radioactivity in the presence of Mizagliflozin indicates inhibition of the SGLT transporter. selleckchem.com By performing these experiments with cells expressing hSGLT1 and hSGLT2 separately, the inhibitory constants (Ki) for each can be calculated, which in turn reveals the compound's potency and selectivity. selleckchem.comresearchgate.net Research has shown that Mizagliflozin potently inhibits hSGLT1 and is highly selective over hSGLT2. selleckchem.commedchemexpress.com
| In Vitro Inhibitory Activity and Selectivity of Mizagliflozin | |
|---|---|
| Parameter | Value |
| Target | Human SGLT1 selleckchem.com |
| Inhibitory Constant (Ki) for hSGLT1 | 27.0 nM selleckchem.comresearchgate.net |
| Inhibitory Constant (Ki) for hSGLT2 | 8170 nM researchgate.net |
| Selectivity Ratio (Ki hSGLT2 / Ki hSGLT1) | ~303-fold selleckchem.commedchemexpress.com |
Beyond target inhibition, other in vitro studies have used cell lines like PC12HS to investigate the compound's effects on cellular processes, such as its ability to protect against inflammatory-mediated decreases in cell survival. nih.gov
Methodologies for Assessing Pharmacodynamic Biomarkers in Preclinical Research Models
Pharmacodynamic biomarkers are essential for understanding a compound's physiological effects in a living organism. In preclinical research involving Mizagliflozin, various animal models are used to study its biological actions, and specific biomarkers are measured to quantify these effects.
For instance, in studies using rodent models of diabetes, key biomarkers include blood glucose levels and the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). glpbio.comnih.gov Additionally, markers of oxidative stress, like malondialdehyde (MDA), and inflammatory cytokines, such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), are quantified in tissues like the kidney to assess the compound's impact on disease pathology. nih.gov Another important biomarker is the level of plasma glucagon-like peptide-1 (GLP-1), which has been shown to increase following Mizagliflozin administration in preclinical models. researchgate.net
In models designed to assess effects on constipation, a primary pharmacodynamic biomarker is the measurement of fecal wet weight. nih.gov In studies related to cognitive impairment, researchers have examined changes in the gene expression of SGLT1 and proinflammatory cytokines within the brain as molecular biomarkers of the compound's activity. nih.govnih.gov Furthermore, pharmacokinetic studies utilize radiolabeled Mizagliflozin ([¹⁴C]mizagliflozin) to track its absorption, distribution, metabolism, and excretion, analyzing its presence and that of its metabolites in plasma, urine, and feces. nih.gov
| Examples of Pharmacodynamic Biomarkers in Preclinical Models for Mizagliflozin | ||
|---|---|---|
| Preclinical Model | Biomarker | Reference |
| Diabetic Mice | Blood Glucose, Body Weight | glpbio.com |
| Diabetic Nephropathy Model | Superoxide Dismutase (SOD), Catalase (CAT), Malondialdehyde (MDA), TNF-α, IL-1β | nih.gov |
| General Preclinical Models | Plasma GLP-1 | researchgate.net |
| Loperamide-induced Constipation (Dog) | Fecal Wet Weight | nih.gov |
| Low-fiber-diet-induced Constipation (Rat) | Fecal Wet Weight | nih.gov |
| Small Vessel Disease (Mouse) | Brain SGLT1 and Proinflammatory Cytokine Gene Expression | nih.govnih.gov |
| Pharmacokinetic Studies (Rat) | Radioactivity levels in plasma, urine, and feces following [¹⁴C]mizagliflozin administration | nih.gov |
Future Trajectories and Unanswered Questions in Mizagliflozin Sebacate Research
Elucidation of Novel or Under-explored Mechanisms of Action
Mizagliflozin's primary action is the potent and selective inhibition of SGLT1, which is predominantly found in the small intestine. This inhibition reduces intestinal glucose absorption. medchemexpress.comnih.govselleckchem.com However, research suggests its mechanistic scope extends beyond this primary function.
Recent studies have indicated that Mizagliflozin (B1676609) may play a role in mitigating inflammation and oxidative stress. In a mouse model of diabetic nephropathy, Mizagliflozin was shown to reduce inflammatory factor levels and protect against kidney injury. nih.gov It also reduced the expression of proinflammatory cytokine genes like IL-1β in models of vascular cognitive impairment. nih.gov Further investigation is required to fully elucidate the molecular pathways through which Mizagliflozin exerts these anti-inflammatory and antioxidant effects. Unanswered questions include whether these effects are a direct consequence of SGLT1 inhibition in specific tissues or an indirect systemic response.
Another under-explored area is the impact of Mizagliflozin on the gut microbiome. By increasing the concentration of glucose in the intestinal lumen, Mizagliflozin may alter the composition and metabolic activity of the gut microbiota. jnmjournal.org These changes could have far-reaching consequences on host physiology, including effects on incretin (B1656795) hormone secretion, such as glucagon-like peptide-1 (GLP-1), which has been observed to increase with Mizagliflozin administration. researchgate.net Future studies should aim to characterize these microbial shifts and their functional implications for metabolic and gastrointestinal health.
Identification and Validation of Additional Preclinical Disease Models
Research on Mizagliflozin has utilized several preclinical models to date, demonstrating its effects in various pathological contexts. medchemexpress.com
Established Preclinical Models for Mizagliflozin Research:
| Disease Area | Model Type | Key Findings | Citations |
|---|---|---|---|
| Vascular Cognitive Impairment | Asymmetric Common Carotid Artery Surgery (ACAS) mouse model | Reversed cognitive impairment and hippocampal neuronal death. | nih.govnih.govresearchgate.net |
| Chronic Constipation | Loperamide-induced constipation dog model; Low-fiber-diet-induced rat model | Increased fecal wet weight, stool frequency, and loosened stool consistency. | nih.govresearchgate.net |
| Diabetic Nephropathy | db/db mouse model; High-glucose treated mesangial cells (in vitro) | Ameliorated renal damage, reduced albuminuria, inflammation, and oxidative stress. | nih.gov |
| Post-Bariatric Hypoglycemia | Clinical study in patients | Reduced postprandial reactive hypoglycemia by improving glucose nadir and reducing insulin (B600854) secretion. | firstwordpharma.com |
Future research should focus on identifying and validating additional preclinical models to explore the broader therapeutic potential of selective SGLT1 inhibition. Given the role of SGLT1 in various tissues and the potential off-target benefits observed, several new models could be considered. patsnap.com For instance, the observed increase in plasma GLP-1 levels suggests that models of metabolic syndrome or non-alcoholic fatty liver disease (NAFLD) could be valuable for investigating Mizagliflozin's effects on glucose homeostasis and lipid metabolism beyond its primary intestinal action. researchgate.netpatsnap.com Furthermore, as SGLT1 is expressed in certain types of cancer, exploring Mizagliflozin in relevant oncology models, such as breast cancer xenografts, could be a promising, albeit nascent, area of investigation. researchgate.net
Development of Advanced Methodological Approaches for Compound Characterization and Biological Assessment
The characterization and biological assessment of Mizagliflozin sebacate and its metabolites rely on robust analytical methodologies. While standard techniques are in use, future research would benefit from the development of more advanced approaches, drawing from methodologies applied to other SGLT inhibitors like dapagliflozin and empagliflozin. researchgate.netekb.eg
Advanced chromatographic techniques, such as high-performance thin-layer chromatography (HPTLC) and reversed-phase high-performance liquid chromatography (RP-HPLC), are crucial for quality control and formulation analysis. benthamscience.commathewsopenaccess.comauctoresonline.org The development of stability-indicating assays using these methods would be essential for understanding the degradation pathways of Mizagliflozin under various stress conditions.
Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for quantifying the compound in biological matrices and identifying its metabolites. researchgate.net Applying these techniques could provide deeper insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. medchemexpress.com
Furthermore, the field of in silico modeling presents a significant opportunity. Proteochemometric (PCM) modeling, which integrates both compound and protein information, has been successfully used to identify novel SGLT1 inhibitors. nih.gov Applying similar machine learning approaches could help to further characterize the structure-activity relationship of Mizagliflozin, predict potential off-target interactions, and screen for novel therapeutic applications, thereby accelerating preclinical research.
Comparative Studies with Other SGLT Inhibitors to Delineate Unique Research Advantages
Mizagliflozin's defining characteristic is its high selectivity for SGLT1 over SGLT2. medchemexpress.comselleckchem.com This feature provides a unique research advantage for isolating and studying the specific physiological roles of SGLT1. Comparative studies with other SGLT inhibitors are essential to delineate these advantages.
| Compound | Primary Target(s) | Selectivity (SGLT2/SGLT1) | Human SGLT1 IC50 or Ki | Human SGLT2 IC50 or Ki | Citations |
|---|---|---|---|---|---|
| Mizagliflozin | SGLT1 | ~303-fold more selective for SGLT1 | 27 nM (Ki) | 8170 nM (Ki) | medchemexpress.comselleckchem.comresearchgate.netphysiology.org |
| Sotagliflozin | SGLT1/SGLT2 (Dual) | ~20-fold more selective for SGLT2 | - | - | researchgate.net |
| Canagliflozin | SGLT2 | ~250-fold more selective for SGLT2 | - | - | nih.gov |
| Dapagliflozin | SGLT2 | >1200-fold more selective for SGLT2 | - | - | nih.gov |
| Empagliflozin | SGLT2 | >2000-fold more selective for SGLT2 | - | - | nih.gov |
| Phlorizin | SGLT1/SGLT2 (Non-selective) | Non-selective | - | - | researchgate.netnih.gov |
Note: IC50 and Ki values represent the concentration of an inhibitor required for 50% inhibition and the inhibition constant, respectively. Direct comparison of absolute values between different studies should be done with caution due to varying experimental conditions.
Preclinical studies have already begun this comparative work. For instance, in a mouse model of small vessel disease, both Mizagliflozin and the non-selective SGLT inhibitor phlorizin reversed cognitive impairment, but only phlorizin improved cerebral blood flow, suggesting differing mechanisms of action. nih.govnih.gov In an in vitro model of diabetic nephropathy, Mizagliflozin was reportedly more effective than the SGLT2 inhibitor canagliflozin at improving certain markers of cell health under high-glucose conditions. researchgate.net
Future comparative studies should systematically evaluate Mizagliflozin against dual SGLT1/2 inhibitors (like sotagliflozin) and highly selective SGLT2 inhibitors (like empagliflozin) in various preclinical models. Such research will be crucial for distinguishing the specific contributions of intestinal versus renal SGLT inhibition and for identifying disease states where the selective inhibition of SGLT1 by Mizagliflozin offers a distinct therapeutic advantage.
Integration of Multi-Omics Approaches in Preclinical Investigations
The application of multi-omics technologies—such as proteomics and metabolomics—represents a powerful frontier in understanding the systemic effects of pharmaceutical compounds. mdpi.commdpi.com While such studies have been conducted for SGLT2 inhibitors, their application to a highly selective SGLT1 inhibitor like Mizagliflozin is a key future trajectory. frontiersin.orgspringermedizin.denih.gov
Metabolomics can provide a real-time snapshot of the metabolic state of an organism, identifying changes in small molecules like lipids, amino acids, and organic acids. nih.gov Proteomics allows for the large-scale analysis of protein expression, offering insights into cellular processes and signaling pathways affected by the drug. springermedizin.de
By integrating these approaches in preclinical studies of Mizagliflozin, researchers could:
Identify Novel Biomarkers: Discover new biomarkers that reflect the engagement of SGLT1 and the downstream physiological response.
Uncover New Mechanisms: Reveal unexpected changes in metabolic and signaling pathways, potentially uncovering novel mechanisms of action. For example, a multi-omics analysis in a diabetic nephropathy model could clarify how SGLT1 inhibition impacts fatty acid metabolism and inflammatory pathways in the kidney. frontiersin.org
Characterize Systemic Effects: Map the comprehensive biochemical changes that occur following selective SGLT1 inhibition, providing a holistic view of its impact on host physiology.
An integrated multi-omics analysis of preclinical models treated with Mizagliflozin could provide an unprecedented level of detail regarding its mechanism and effects, paving the way for more targeted and effective clinical investigations. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to quantify Mizagliflozin sebacate’s plasma protein binding in preclinical studies?
- Answer : Use equilibrium dialysis or ultracentrifugation with radiolabeled [¹⁴C]mizagliflozin to measure binding rates. For example, Supplemental Table 1 () shows species-specific differences: in rat plasma, binding is ~47% (10–1000 ng/mL), while in human plasma, it is ~32%. Ensure replicate measurements (n ≥ 3) to account for variability (e.g., ±6.5% in human plasma at 10 ng/mL). Validate results using purified human plasma proteins (albumin, γ-globulin, α1-acid glycoprotein) to identify primary binding partners .
Q. How does this compound’s metabolic stability differ between hepatic and renal tissues?
- Answer : Conduct tissue distribution studies using HPLC-radiochromatograms (Supplemental Figures 1–7, ). Administer [¹⁴C]mizagliflozin to model organisms (e.g., rats) and analyze samples at 0.5 h and 4 h post-dose. Compare metabolite profiles in liver vs. kidney homogenates. For instance, KP232 (retention time 38–42 min) suggests deglucosylation, a key metabolic pathway .
Q. What analytical techniques are suitable for characterizing this compound’s structural analogs or derivatives?
- Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Supplemental Table 2 ( ) provides mass spectral data (e.g., mass difference of -162 Da for KP232). Pair with reverse-phase HPLC (C18 columns, acetonitrile/water gradient) for retention time validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in plasma protein binding data across species (e.g., rat vs. human)?
- Answer : Perform cross-species comparative studies under standardized conditions (pH 7.4, 37°C). For example, highlights a 15% lower binding in human plasma vs. rat plasma at 10 ng/mL. Investigate species-specific differences in plasma protein composition (e.g., α1-acid glycoprotein levels) using ELISA or Western blotting. Statistical analysis (ANOVA) should account for intra- and inter-species variability .
Q. What strategies optimize the detection of low-abundance Mizagliflozin metabolites in complex biological matrices?
- Answer : Implement liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Spike samples with deuterated internal standards to improve quantification accuracy. For polar metabolites (e.g., KP232), use hydrophilic interaction liquid chromatography (HILIC) to enhance retention. Reference Supplemental Table 2 ( ) for fragmentation patterns to confirm metabolite identity .
Q. How should researchers design in vivo studies to assess this compound’s tissue-specific pharmacokinetics?
- Answer : Use a crossover design with staggered sampling times (e.g., 0.5 h, 4 h) to capture distribution kinetics. Analyze radioactivity in plasma, liver, kidneys, and gastrointestinal tissues (Supplemental Figures 1–7, ). Normalize tissue concentrations to plasma AUC (area under the curve) and apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance rates .
Methodological Challenges and Solutions
Q. What quality control measures are critical for ensuring reproducibility in this compound studies?
- Answer :
- Sample Preparation : Use anticoagulants (e.g., heparin) to prevent plasma coagulation during protein binding assays .
- Instrument Calibration : Validate HPLC systems with reference standards (e.g., methyl heptadecanoate for GC analysis; ).
- Data Reporting : Follow Beilstein Journal guidelines ( ): report experimental details in supplemental materials and avoid duplicating figures/tables in the main text.
Q. How can researchers address variability in metabolite recovery from fecal and urinary excretion studies?
- Answer : Pool samples from multiple time points (e.g., 0–24 h) to account for intermittent excretion. For fecal samples, homogenize with PBS and centrifuge to separate insoluble debris. Use accelerator mass spectrometry (AMS) for trace-level metabolite detection, referencing radioactive chromatograms () for baseline comparisons .
Tables for Key Data Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
